molecular formula C13H14ClNO2 B11863194 7-Chlorospiro[chroman-2,4'-piperidin]-4-one

7-Chlorospiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B11863194
M. Wt: 251.71 g/mol
InChI Key: BLMYGEFAABLOOJ-UHFFFAOYSA-N
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Description

7-Chlorospiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structural motif combining a chroman ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorospiro[chroman-2,4’-piperidin]-4-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-4-hydroxy-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate with trifluoroacetic acid and triethylsilane. The reaction is carried out at 80°C for 5 hours, followed by the addition of diethyl ether and hydrochloric acid to obtain the desired compound .

Industrial Production Methods

Industrial production methods for 7-Chlorospiro[chroman-2,4’-piperidin]-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chlorospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Chlorospiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorospiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman ring and a piperidine ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

7-chlorospiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C13H14ClNO2/c14-9-1-2-10-11(16)8-13(17-12(10)7-9)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2

InChI Key

BLMYGEFAABLOOJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

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